molecular formula C10H16O3 B12649562 10-Oxo-4-decenoic acid CAS No. 70994-13-7

10-Oxo-4-decenoic acid

Cat. No.: B12649562
CAS No.: 70994-13-7
M. Wt: 184.23 g/mol
InChI Key: RMWKFDCOCADQIU-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Oxo-4-decenoic acid is a medium-chain unsaturated fatty acid with a ketone functional group at the 10th carbon and a double bond between the 4th and 5th carbons

Preparation Methods

Synthetic Routes and Reaction Conditions

10-Oxo-4-decenoic acid can be synthesized through several methods. One common approach involves the oxidation of 4-decenoic acid using oxidizing agents such as potassium permanganate or osmium tetroxide. Another method includes the use of lipoxygenase and hydroperoxide lyase enzymes to break down linoleic acid, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound often involves the use of biocatalysis due to its high selectivity and environmentally friendly nature. For instance, whole-cell catalytic biosynthesis using Escherichia coli has been employed to produce this compound efficiently .

Chemical Reactions Analysis

Types of Reactions

10-Oxo-4-decenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, osmium tetroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bromine, hydrogen gas with a palladium catalyst.

Major Products

Comparison with Similar Compounds

10-Oxo-4-decenoic acid can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and ability to undergo various reactions make it a valuable intermediate in chemical synthesis. Furthermore, its biological activities open up possibilities for its use in medicine and biotechnology.

Properties

CAS No.

70994-13-7

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

(E)-10-oxodec-4-enoic acid

InChI

InChI=1S/C10H16O3/c11-9-7-5-3-1-2-4-6-8-10(12)13/h2,4,9H,1,3,5-8H2,(H,12,13)/b4-2+

InChI Key

RMWKFDCOCADQIU-DUXPYHPUSA-N

Isomeric SMILES

C(CCC=O)C/C=C/CCC(=O)O

Canonical SMILES

C(CCC=O)CC=CCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.